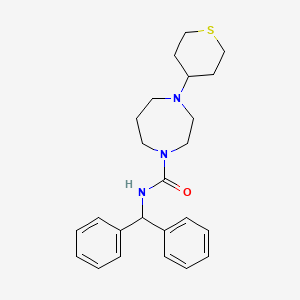

![molecular formula C16H17N3O3 B2682912 1-[2-(1H-indol-3-yl)-2-oxoacetyl]piperidine-4-carboxamide CAS No. 497083-27-9](/img/structure/B2682912.png)

1-[2-(1H-indol-3-yl)-2-oxoacetyl]piperidine-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[2-(1H-indol-3-yl)-2-oxoacetyl]piperidine-4-carboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.

Scientific Research Applications

Allosteric Modulation of CB1 Receptor

Research on indole-2-carboxamides, closely related to "1-[2-(1H-indol-3-yl)-2-oxoacetyl]piperidine-4-carboxamide", has shown significant implications in the allosteric modulation of the cannabinoid type 1 receptor (CB1). The optimization of chemical functionalities within these compounds has led to the development of potent CB1 allosteric modulators. These modulators are essential in studying CB1 receptor's role in various physiological processes and potential therapeutic applications for disorders related to this receptor's dysfunction (Leepakshi Khurana et al., 2014).

Tubulin Inhibition for Antiproliferative Activity

Another significant application is the discovery of 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides as a new tubulin inhibitor chemotype. The structure-activity relationship (SAR) guided optimization of these compounds has led to the development of compounds with potent antiproliferative activities, acting as tubulin inhibitors. These findings contribute to cancer research by providing a new chemical scaffold for developing novel anticancer agents (M. Krasavin et al., 2014).

Hydrogen Bonding and Structural Analysis

The structural analysis of hydrated proton-transfer compounds of piperidinecarboxamide derivatives has unveiled detailed hydrogen-bonding features. These insights are crucial for the development of advanced materials and understanding the molecular interactions in complex systems (Graham Smith & Urs D. Wermuth, 2011).

CGRP Receptor Antagonism

Research into piperidinecarboxamide derivatives has also identified their potential as calcitonin gene-related peptide (CGRP) receptor antagonists. The development of these antagonists is significant for treating migraine and other CGRP-related disorders, illustrating the versatility of piperidinecarboxamide compounds in therapeutic development (Reginald O. Cann et al., 2012).

properties

IUPAC Name |

1-[2-(1H-indol-3-yl)-2-oxoacetyl]piperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O3/c17-15(21)10-5-7-19(8-6-10)16(22)14(20)12-9-18-13-4-2-1-3-11(12)13/h1-4,9-10,18H,5-8H2,(H2,17,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHLMSQRPQVTKET-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)N)C(=O)C(=O)C2=CNC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(piperidine-1-sulfonyl)benzamide](/img/structure/B2682833.png)

![6-[4-(3-chlorophenyl)piperazin-1-yl]-N-(2,4-dimethylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2682835.png)

![(E)-4-(Dimethylamino)-N-[(3-pyridin-4-ylphenyl)methyl]but-2-enamide](/img/structure/B2682837.png)

![2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-3-(4-fluorophenyl)azetidin-3-yl]acetic acid](/img/structure/B2682840.png)

![[3-(4-Methylphenyl)-1H-pyrazol-1-yl]acetic acid](/img/structure/B2682843.png)

![3-Benzyl-2-phenacylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2682846.png)

![2-[[1-(furan-2-ylmethyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide](/img/structure/B2682850.png)

![(E)-2-methoxyethyl 5-methyl-7-styryl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2682851.png)

![7-(2,4-dimethoxyphenyl)-5-methyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2682852.png)